molecular formula C12H8N2O3 B1368394 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester CAS No. 7101-83-9

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Cat. No. B1368394
CAS RN: 7101-83-9
M. Wt: 228.2 g/mol
InChI Key: UWUBBAPAMGSTNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-hydroxy-2-quinolones, which are structurally similar to the compound , has been extensively studied . Various synthetic methodologies have been reported, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .


Molecular Structure Analysis

The compound has a molecular formula of C11H6N2O3 . Its average mass is 214.177 Da and its monoisotopic mass is 214.037842 Da .


Chemical Reactions Analysis

The chemistry of quinoline-2,4-diones, which are structurally similar to the compound , is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . They display different tautomeric forms between the carbonyl groups, CH 2 -3 and NH of the quinoline moiety .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C11H6N2O3, an average mass of 214.177 Da, and a monoisotopic mass of 214.037842 Da .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester: can be utilized in the Suzuki–Miyaura (SM) cross-coupling process. This reaction is a pivotal method for forming carbon–carbon bonds using palladium catalysis under mild conditions . The compound’s functional groups are likely to withstand the reaction conditions, making it a suitable candidate for creating complex organic molecules.

Synthesis of Quinoline Derivatives

Quinolines are significant in medicinal chemistry, and the subject compound can serve as a precursor for synthesizing various quinoline derivatives . These derivatives have applications ranging from antimalarial agents to anticancer drugs, highlighting the compound’s versatility in pharmaceutical synthesis.

Fluorescence Quenching Probes

The compound’s structure suggests potential in developing fluorescence quenching probes. Such probes are valuable in analytical chemistry for detecting the presence of specific ions or molecules in a solution . The compound’s reactivity with other molecules could lead to the development of new probes for environmental or biological analysis.

Radiolysis Studies

In radiolysis, the compound could be used to study the effects of radiation on organic molecules. This is particularly relevant in understanding the stability of pharmaceuticals and other chemicals under radiation, which is crucial for space travel and nuclear medicine .

Chemiluminescent Reactions

The compound may find applications in chemiluminescent reactions, where it could react with bases in the presence of oxygen to emit light . This property is useful in creating sensitive detection systems for biological and chemical assays.

Green Chemistry Synthesis

Given the current focus on sustainable chemistry, the compound could be involved in green synthesis methods. These methods aim to reduce the environmental impact of chemical production by using less hazardous solvents or catalysts . The compound’s reactivity could be harnessed in such eco-friendly processes.

Organic Intermediate for Industrial Processes

The compound’s potential as an organic intermediate in basic industrial processes like nitration, bromination, and oxidation reactions can be explored. Its role in these reactions could lead to more efficient production methods for various industrial chemicals .

Pharmaceutical Research

Lastly, the compound’s structural features make it a candidate for pharmaceutical research, where it could be modified to enhance its biological activity. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBBAPAMGSTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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